molecular formula C15H17NO B1328181 2-(3-Isopropylphenoxy)aniline CAS No. 917246-35-6

2-(3-Isopropylphenoxy)aniline

Cat. No.: B1328181
CAS No.: 917246-35-6
M. Wt: 227.3 g/mol
InChI Key: FOLLCODFGLJPIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylphenoxy)aniline typically involves the reaction of 3-isopropylphenol with aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Isopropylphenoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Isopropylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(4-Isopropylphenoxy)aniline
  • 2-(3-Methylphenoxy)aniline
  • 2-(3-Ethylphenoxy)aniline

Comparison: 2-(3-Isopropylphenoxy)aniline is unique due to the presence of the isopropyl group at the meta position on the phenoxy ring. This structural feature can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents. For example, the isopropyl group can enhance hydrophobic interactions, potentially increasing the compound’s binding affinity to certain proteins .

Properties

IUPAC Name

2-(3-propan-2-ylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-11(2)12-6-5-7-13(10-12)17-15-9-4-3-8-14(15)16/h3-11H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLLCODFGLJPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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